D-AP4

Overview

Description

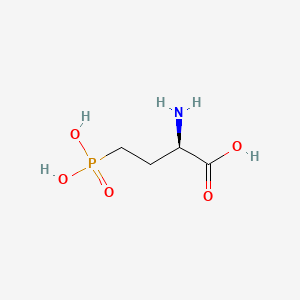

D-2-Amino-4-phosphonobutyric acid, commonly referred to as D-AP4, is a synthetic organic compound that acts as a broad-spectrum excitatory amino acid receptor antagonist. It is a phosphono analogue of glutamate and is known for its role in inhibiting certain glutamate receptors in the central nervous system .

Mechanism of Action

Target of Action

®-2-Amino-4-phosphonobutanoic acid, also known as D-AP4, is a phosphono analogue of glutamate . It primarily targets the NMDA (N-methyl-D-aspartate) receptor, which is a type of glutamate receptor in the central nervous system . The NMDA receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

This compound acts as a broad-spectrum excitatory amino acid receptor antagonist . It interacts with its targets, the NMDA receptors, by inhibiting the AMPA receptor-stimulated influx of 57Co2+ in cultured cerebellar granule cells . This interaction results in changes in the neuronal activity and neurotransmission.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to glutamatergic neurotransmission. By acting as an antagonist at the NMDA receptor, this compound can modulate the activity of the glutamate system, which is one of the primary excitatory neurotransmitter systems in the brain . The downstream effects of this modulation can include changes in neuronal excitability, synaptic plasticity, and neuroprotection.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of neuronal activity. By inhibiting the activity of NMDA receptors, this compound can reduce neuronal excitability and alter synaptic transmission . This can have various effects on neuronal function and communication, potentially influencing processes such as learning, memory, and neuroprotection.

Biochemical Analysis

Biochemical Properties

D-AP4 interacts with various enzymes, proteins, and other biomolecules. It is known to be an agonist for a quisqualate-sensitized AP6 site in the hippocampus . It inhibits AMPA receptor-stimulated 57Co2+ influx in cultured cerebellar granule cells .

Cellular Effects

It is known that this compound plays a role in the regulation of cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (2R)-2-amino-4-phosphonobutanoic acid involves its interaction with NMDA receptors. It acts as an antagonist, blocking the action of glutamate, a neurotransmitter, on NMDA receptors . This can lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

It is known that this compound can have long-term effects on cellular function, potentially influencing the stability and degradation of certain proteins .

Metabolic Pathways

This compound is known to be involved in the glutamate metabolic pathway, acting as an antagonist to glutamate receptors .

Transport and Distribution

It is likely that this compound interacts with various transporters or binding proteins, which could influence its localization or accumulation .

Subcellular Localization

It is likely that this compound is directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-2-Amino-4-phosphonobutyric acid typically involves the following steps:

Starting Material: The synthesis begins with the appropriate amino acid precursor.

Phosphorylation: The amino acid is phosphorylated using a suitable phosphorylating agent under controlled conditions.

Purification: The product is purified using techniques such as crystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production of D-2-Amino-4-phosphonobutyric acid follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are used to produce the compound in bulk.

Optimization: Reaction conditions are optimized to maximize yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

D-2-Amino-4-phosphonobutyric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Reducing agents such as sodium borohydride can be used.

Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted amino acids .

Scientific Research Applications

Biochemical Properties

D-AP4 is recognized primarily as an antagonist of glutamate receptors, specifically targeting metabotropic glutamate receptors (mGluRs). Its unique chemical structure allows it to interact with various receptor subtypes, influencing neurotransmission and cellular signaling pathways.

Key Characteristics:

- Chemical Name: D-(-)-2-Amino-4-phosphonobutyric acid

- CAS Number: 78739-01-2

- Purity: ≥98%

This compound has been shown to act as an agonist at specific sites (e.g., quisqualate-sensitive AP6 site in the hippocampus), although its potency is lower compared to its L-isomer (L-AP4) .

Neuroscience Research Applications

This compound has been utilized extensively in neuroscience research to investigate the mechanisms of synaptic transmission and plasticity. Its ability to modulate glutamatergic signaling makes it a valuable tool for studying various neurological conditions.

Case Studies:

- Retinal Neuronal Transmission: this compound has been implicated in the modulation of visual responses in retinal photoreceptor cells and ON-bipolar cells. Studies indicate that this compound can inhibit glutamate release at excitatory synapses, providing insights into its potential role in retinal signal processing .

- Neurodegenerative Disorders: Research has linked this compound's action to neurodegenerative conditions such as Alzheimer's disease. Its interaction with the amyloid precursor protein (APP) and adaptor protein complex 4 (AP-4) suggests a role in APP trafficking and potential implications for amyloid-beta peptide production .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts, particularly within gene therapy and treatment for hereditary disorders.

Gene Therapy:

A notable application of this compound is within the framework of gene therapy for hereditary spastic paraplegia type 50 (HSP50). AAV-based therapies targeting AP4M1 have shown promise in stabilizing disease progression in affected patients . While this compound itself is not directly administered, its role in modulating glutamatergic signaling may enhance the efficacy of such therapies.

Immunomodulatory Effects:

Recent studies have also highlighted the immunomodulatory properties of this compound, suggesting its potential use in enhancing natural killer (NK) cell activity, which could be beneficial in cancer therapies .

Summary of Findings

The applications of this compound extend across various domains of scientific research and therapeutic development. Its ability to modulate glutamatergic signaling positions it as a crucial compound in understanding synaptic mechanisms and developing treatments for neurological disorders.

Comparison with Similar Compounds

Similar Compounds

L-2-Amino-4-phosphonobutyric acid (L-AP4): A similar compound with a different stereochemistry, also acting as a glutamate receptor antagonist.

D-2-Amino-5-phosphonovaleric acid (D-AP5): Another phosphono analogue of glutamate with similar inhibitory properties.

L-Serine-O-phosphate (L-SOP): A compound with similar receptor selectivity profiles.

Uniqueness

D-2-Amino-4-phosphonobutyric acid is unique due to its specific stereochemistry and its ability to act as a broad-spectrum antagonist for excitatory amino acid receptors. Its distinct molecular structure allows it to interact with multiple receptor subtypes, making it a valuable tool in research and drug development .

Biological Activity

D-AP4 (D-2-amino-4-phosphonobutyric acid) is a compound primarily recognized for its role as an antagonist of excitatory amino acid receptors, particularly in the context of glutamate signaling in the central nervous system. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various cell types, and potential therapeutic applications.

This compound is a non-selective antagonist that primarily targets ionotropic glutamate receptors, including NMDA and AMPA receptors. It has been shown to exhibit agonistic activity at the quisqualate-sensitized AP6 site within the hippocampus, although it is less potent in this regard compared to its antagonistic effects on other receptors .

The chemical structure of this compound allows it to interfere with glutamate transmission, which is crucial for synaptic plasticity and memory formation. By inhibiting these receptors, this compound can modulate excitatory neurotransmission, making it a valuable tool in neuropharmacological research.

Immunomodulatory Activity

Recent studies have highlighted the immunomodulatory properties of this compound. For instance, research conducted on RAW 264.7 macrophage cells demonstrated that this compound significantly enhanced the proliferation of spleen lymphocytes and increased nitric oxide (NO) production. Additionally, it improved macrophage phagocytic activity and boosted the vitality of natural killer (NK) cells . These findings suggest that this compound may play a role in enhancing immune responses.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects in various models of neurodegeneration. It has been shown to mitigate excitotoxicity caused by excessive glutamate release, which is a common pathological feature in conditions like Alzheimer's disease and multiple sclerosis. By blocking glutamate receptors, this compound can potentially reduce neuronal damage and promote cell survival under stress conditions .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of ischemic stroke, administration of this compound resulted in reduced infarct size and improved neurological outcomes compared to control groups. The mechanism was attributed to the inhibition of excitotoxic pathways activated by excessive glutamate release during ischemic events .

Case Study 2: Immune Response Modulation

Another investigation assessed the effects of this compound on immune cell activation in vitro. The results indicated that treatment with this compound led to a significant increase in pro-inflammatory cytokine production from macrophages, suggesting its potential as an immunomodulatory agent .

Data Tables

Properties

IUPAC Name |

(2R)-2-amino-4-phosphonobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO5P/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDOQBQRIEWHWBT-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CP(=O)(O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78739-01-2 | |

| Record name | 2-Amino-4-phosphonobutyric acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078739012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-PHOSPHONOBUTYRIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D27J5G57JL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does D-AP4 affect excitatory amino acid-stimulated phosphoinositide hydrolysis?

A1: Unlike its enantiomer L-AP4, which potently inhibits ibotenate (IBO)-stimulated phosphoinositide hydrolysis, this compound shows weaker inhibitory effects in rat brain membranes []. This suggests that this compound has limited interaction with the specific excitatory amino acid sites involved in this pathway.

Q2: Does this compound interact with the 'metabotropic' excitatory amino acid receptor?

A2: Studies investigating the effects of the metabotropic excitatory amino acid receptor agonist trans‐(±)‐1‐amino‐cyclopentane‐1,3‐dicarboxylate (t‐ACPD) found that while L-AP4 could reduce responses to t-ACPD, this effect was non-selective []. This compound was not specifically tested in this study, but the results with L-AP4 highlight the potential for off-target effects and challenges in using these compounds as specific antagonists for this receptor subtype.

Q3: How does this compound compare to other compounds in inhibiting [3H]NAAG binding?

A3: When compared to L-AP4, L-α-aminoadipate, D-α-aminoadipate, L-serine-O-phosphate, and D,L-2-amino-3-phosphono-propionate (D,L-AP3), this compound displayed moderate potency in inhibiting [3H]NAAG binding to rat forebrain membranes []. This data contributes to understanding the structure-activity relationship of various compounds targeting this binding site.

Q4: What is the significance of the lack of amnestic effects of this compound in chicks?

A4: The finding that this compound, unlike L-AP4, does not induce amnesia in chicks [] further emphasizes the stereoselectivity of mGluR antagonists. This selectivity suggests that specific receptor interactions are crucial for the amnestic effects observed with L-AP4.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.